molecular formula C21H20F3N5O3S B11572858 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B11572858
M. Wt: 479.5 g/mol
InChI Key: VMGNMRZVYXDKNU-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features a combination of benzodioxole, pyrimidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the pyrazole moiety and the formation of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives of the pyrimidine ring, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
  • 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(ethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C21H20F3N5O3S

Molecular Weight

479.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C21H20F3N5O3S/c1-11-19(12(2)29(3)28-11)27-18(30)6-7-33-20-25-14(9-17(26-20)21(22,23)24)13-4-5-15-16(8-13)32-10-31-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,27,30)

InChI Key

VMGNMRZVYXDKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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